molecular formula C11H8BrNO2S B12635534 2-[(2-Bromophenyl)sulfonyl]pyridine CAS No. 950694-00-5

2-[(2-Bromophenyl)sulfonyl]pyridine

Cat. No.: B12635534
CAS No.: 950694-00-5
M. Wt: 298.16 g/mol
InChI Key: ZTEVZSMCWTUTFJ-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)sulfonyl]pyridine is an organic compound with the molecular formula C11H8BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromophenyl group and a sulfonyl group attached to the pyridine ring.

Preparation Methods

The synthesis of 2-[(2-Bromophenyl)sulfonyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[(2-Bromophenyl)sulfonyl]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce sulfone and sulfide derivatives, respectively .

Scientific Research Applications

2-[(2-Bromophenyl)sulfonyl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored the compound’s potential as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)sulfonyl]pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interfere with the function of essential proteins in microbial cells, leading to cell death .

In the context of its potential therapeutic effects, the compound’s mechanism of action may involve the modulation of signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammatory processes and cancer progression .

Comparison with Similar Compounds

2-[(2-Bromophenyl)sulfonyl]pyridine can be compared with other similar compounds, such as:

    2-[(2-Chlorophenyl)sulfonyl]pyridine: This compound has a chlorine atom instead of a bromine atom in the phenyl group.

    2-[(2-Fluorophenyl)sulfonyl]pyridine: This compound has a fluorine atom in the phenyl group.

    2-[(2-Methylphenyl)sulfonyl]pyridine: This compound has a methyl group in the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom can influence the compound’s interactions with molecular targets and its overall pharmacological profile .

Properties

CAS No.

950694-00-5

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-(2-bromophenyl)sulfonylpyridine

InChI

InChI=1S/C11H8BrNO2S/c12-9-5-1-2-6-10(9)16(14,15)11-7-3-4-8-13-11/h1-8H

InChI Key

ZTEVZSMCWTUTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=CC=N2)Br

Origin of Product

United States

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